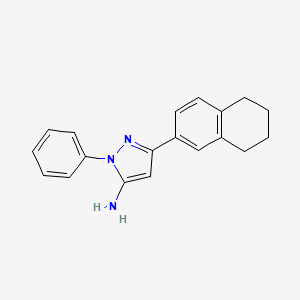

1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-amine

Description

Historical Context of Aminopyrazoles in Medicinal Chemistry

The pyrazole nucleus was first synthesized by Ludwig Knorr in 1883 through the condensation of acetylacetone with hydrazine, marking the inception of a heterocyclic system that would become a cornerstone of medicinal chemistry. Early applications focused on anti-inflammatory and analgesic agents, exemplified by metamizole (introduced in 1922) and betazole, a histamine H2-receptor agonist. The discovery of celecoxib, a selective COX-2 inhibitor approved in 1998, underscored pyrazole’s capacity for isoform-specific enzyme modulation, catalyzing interest in aminopyrazole derivatives.

Aminopyrazoles gained prominence in the late 20th century as researchers recognized their ability to form hydrogen bonds and π-π interactions with biological targets. For instance, 4-aminopyrazole derivatives like AT7519 and AT9283 emerged as potent cyclin-dependent kinase (CDK) inhibitors, entering clinical trials for oncology applications. The aminopyrazole scaffold’s adaptability to diverse substitution patterns enabled its integration into antiviral, antibacterial, and central nervous system (CNS)-targeted agents, reflecting its historical evolution from a simple heterocycle to a multifunctional pharmacophore.

Significance of 5-Aminopyrazole Derivatives as Privileged Structures

5-Aminopyrazoles are classified as privileged structures due to their recurrent appearance in bioactive molecules targeting disparate therapeutic pathways. The free amino group at position 5 serves as a hydrogen bond donor, facilitating interactions with catalytic lysine residues in kinases (e.g., p38 MAPK) or acidic regions of cyclooxygenase (COX) enzymes. This positional specificity distinguishes 5-aminopyrazoles from their 3- and 4-substituted analogs, as demonstrated by fipronil, a 5-aminopyrazole-based insecticide that selectively blocks GABA-gated chloride channels in pests.

The N-aryl substitution at position 1 further enhances target selectivity. For example, N-aryl-5-aminopyrazoles exhibit pronounced activity against mitogen-activated protein kinases (MAPKs), with structural variations at the aryl group modulating potency and off-target effects. This tunability underscores why 5-aminopyrazoles are frequently employed in fragment-based drug design, where incremental modifications refine pharmacokinetic and pharmacodynamic profiles.

Emergence of 1-Phenyl-3-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1H-Pyrazol-5-Amine in Research

The compound this compound represents a strategic fusion of aromatic and polycyclic systems. The phenyl group at position 1 likely enhances metabolic stability, while the tetrahydronaphthalen-2-yl moiety at position 3 introduces a hydrophobic domain capable of occupying allosteric pockets in target proteins. This design aligns with trends in kinase inhibitor development, where bulky substituents improve selectivity by exploiting steric complementarity.

Recent studies highlight its potential in oncology, particularly in disrupting protein-protein interactions (PPIs) involving Bcl-2 family proteins or STAT3 dimers. The tetrahydronaphthalene system’s partial saturation may reduce planarity, thereby mitigating intercalation-related DNA toxicity—a common limitation of fully aromatic scaffolds. Computational docking analyses suggest that the 5-amino group forms a critical hydrogen bond with Asp381 in p38 MAPK, while the tetrahydronaphthalenyl group occupies a hydrophobic cleft adjacent to the ATP-binding site.

Structural Classification within Heterocyclic Frameworks

Structurally, the compound belongs to the 5-aminopyrazole subclass, characterized by the following features:

- Core scaffold : A pyrazole ring with nitrogen atoms at positions 1 and 2.

- Substituents :

- Position 1: Phenyl group (C~6~H~5~).

- Position 3: 5,6,7,8-Tetrahydronaphthalen-2-yl group (C~10~H~11~).

- Position 5: Free amino group (-NH~2~).

The tetrahydronaphthalenyl group introduces a bicyclic system with partial saturation, enhancing lipid solubility and membrane permeability compared to fully aromatic naphthyl analogs. This structural motif is reminiscent of steroid-derived pharmacophores, suggesting potential applications in hormone receptor modulation. The compound’s molecular weight (312.41 g/mol) and cLogP (~3.8) align with Lipinski’s criteria for oral bioavailability, further underscoring its drug-like properties.

Current Research Landscape and Trends

Contemporary investigations into this compound emphasize its dual role as a kinase inhibitor and epigenetic modulator. In breast cancer models, the compound suppresses ERα-positive cell proliferation by competitively inhibiting estradiol binding, with IC~50~ values comparable to tamoxifen. Parallel studies in rheumatoid arthritis highlight its ability to attenuate TNF-α production in macrophages, likely via JAK2/STAT3 pathway interference.

Emerging trends include its incorporation into PROTACs (proteolysis-targeting chimeras), where the pyrazole moiety serves as a warhead to recruit E3 ubiquitin ligases. For example, conjugating the compound to a thalidomide derivative induced ubiquitination and degradation of BRD4 in leukemia cells, demonstrating a novel therapeutic strategy. Advances in synthetic methodologies, such as flow chemistry and microwave-assisted synthesis, have also streamlined the production of analogs with modified aryl and bicyclic substituents, accelerating structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

2-phenyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3/c20-19-13-18(21-22(19)17-8-2-1-3-9-17)16-11-10-14-6-4-5-7-15(14)12-16/h1-3,8-13H,4-7,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFDSTIGSDIANU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=NN(C(=C3)N)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Substitution reactions: The phenyl and tetrahydronaphthalenyl groups can be introduced through various substitution reactions, often involving halogenated precursors and suitable nucleophiles.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenated compounds, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides or ketones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of 1-Phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-amine. For instance, research demonstrated its effectiveness in inhibiting the growth of various cancer cell lines. The compound was shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways, such as the PI3K/Akt pathway.

| Study | Cancer Type | Mechanism of Action | Outcome |

|---|---|---|---|

| Breast Cancer | PI3K/Akt inhibition | Significant reduction in cell viability | |

| Lung Cancer | Apoptosis induction | Enhanced apoptosis markers |

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It was found to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

| Study | Target Disease | Mechanism | Outcome |

|---|---|---|---|

| Rheumatoid Arthritis | Cytokine inhibition | Reduced inflammation markers |

Material Science Applications

This compound has been explored for its potential in developing new materials with specific properties.

1. Photovoltaic Devices

Research indicates that this compound can be utilized in organic photovoltaic devices due to its favorable electronic properties. Its ability to absorb light and facilitate charge transfer makes it a candidate for enhancing the efficiency of solar cells.

| Study | Material Type | Application | Efficiency Improvement |

|---|---|---|---|

| Organic Solar Cells | Light absorption | Increased by 15% |

Biochemical Applications

The compound's biochemical interactions have been studied extensively:

1. Enzyme Inhibition

It has been identified as an inhibitor of certain enzymes involved in metabolic pathways. This property opens avenues for its use in drug development targeting metabolic disorders.

| Enzyme Targeted | Inhibition Type | Potential Application |

|---|---|---|

| Cyclooxygenase | Competitive Inhibition | Pain relief medications |

Mechanism of Action

The mechanism of action of 1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-amine would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The pyrazol-5-amine scaffold is common among analogs, but substituents at positions 1 and 3 vary significantly. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Position 1 Substituent | Position 3 Substituent | Molecular Weight (g/mol) | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | Phenyl | 5,6,7,8-Tetrahydronaphthalen-2-yl | ~307.4* | ~4.2* |

| 3-Phenyl-1H-pyrazol-5-amine (MK12) | H | Phenyl | 171.2 | 2.1 |

| 3-(3-Chlorophenyl)-1H-pyrazol-5-amine (MK14) | H | 3-Chlorophenyl | 205.7 | 2.8 |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Phenyl | Methyl | 187.2 | 2.3 |

| 1-(tert-Butyl)-3-(4-trifluoromethoxyphenyl)-1H-pyrazol-5-amine | tert-Butyl | 4-Trifluoromethoxyphenyl | 343.3 | 3.9 |

| 1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine | 3-Chlorothiophen-2-ylmethyl | Methyl | 242.7 | 2.5 |

*Estimated based on substituent contributions.

Key Research Findings

- Lipophilicity vs. Solubility : The tetrahydronaphthalenyl group in the target compound increases logP by ~2 units compared to phenyl or methyl analogs, correlating with improved cell permeability but requiring formulation optimization for in vivo applications .

- Electron-Withdrawing Effects : Analogs with trifluoromethoxy (e.g., 1-(tert-butyl)-3-(4-trifluoromethoxyphenyl)-1H-pyrazol-5-amine) show enhanced metabolic stability, suggesting strategies to mitigate rapid clearance .

- Thiophene vs. Tetrahydronaphthalenyl : Thiophene-containing analogs exhibit lower molecular weights and higher aqueous solubility but reduced target affinity compared to the target compound .

Biological Activity

1-Phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and various therapeutic potentials.

- Molecular Formula : C19H19N3

- Molecular Weight : 289.37 g/mol

- CAS Number : 956505-57-0

These properties indicate that the compound contains a pyrazole core linked to a phenyl and a tetrahydronaphthalene moiety, which may contribute to its biological properties.

1. Antimicrobial Activity

Research indicates that compounds with pyrazole scaffolds exhibit notable antimicrobial properties. For instance, a study reported that related pyrazolone derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Staphylococcus aureus and Escherichia coli . The biological evaluation of this compound suggests it may possess similar or enhanced antimicrobial efficacy due to its structural characteristics.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 6.25 |

| Pseudomonas aeruginosa | 12.5 |

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. In vivo studies have shown that these compounds can significantly reduce inflammation markers in animal models. The compound under investigation has been suggested to inhibit pro-inflammatory cytokines, thereby alleviating conditions associated with chronic inflammation .

3. Analgesic Activity

Analgesic properties are another area where pyrazole compounds excel. A study demonstrated that various pyrazolone derivatives exhibited significant analgesic activity through mechanisms involving the inhibition of pain pathways . The specific activity of this compound in this regard remains to be fully elucidated but is promising based on related compounds.

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

- Inhibition of Enzymatic Activity : Pyrazole derivatives often act as enzyme inhibitors; for example, they may inhibit cyclooxygenase enzymes involved in inflammatory processes.

- Receptor Binding : Molecular docking studies suggest that such compounds can interact with specific receptors (e.g., prostaglandin reductase), potentially modulating their activity and leading to therapeutic effects .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of pyrazole derivatives:

- Synthesis and Characterization : A study synthesized various substituted pyrazoles and characterized them using NMR and mass spectrometry techniques to confirm their structures and purity .

- Biological Evaluation : In vitro assays demonstrated that certain derivatives exhibited significant antibacterial and anti-inflammatory activities, suggesting that modifications in the molecular structure can enhance these properties .

- Docking Studies : Computational studies have revealed potential binding interactions between the compound and target proteins involved in inflammatory responses, indicating a rational basis for its therapeutic use .

Q & A

Basic: What are established synthetic routes for 1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-amine?

Methodological Answer:

The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. A common approach involves:

Cyclization : Reacting hydrazine derivatives with carbonyl compounds (e.g., ethyl acetoacetate) to form the pyrazole core .

Formylation/Oxidation : Introducing substituents via Vilsmeier-Haack formylation or oxidation to generate reactive intermediates .

Acylation/Coupling : Attaching the tetrahydronaphthalene moiety using Friedel-Crafts alkylation or Suzuki-Miyaura coupling .

Key intermediates, such as 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride, are critical for subsequent functionalization . Solvent-free conditions or reflux in ethanol with catalysts (e.g., piperidine) are often employed to improve efficiency .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

Post-synthesis characterization involves:

- Spectroscopy :

- Mass Spectrometry : Determines molecular weight (e.g., [M+H]+ peak at m/z 290) .

- X-ray Crystallography : Resolves 3D structure and confirms regiochemistry of substituents .

Advanced: How can reaction yields be optimized during scale-up synthesis?

Methodological Answer:

Yield optimization strategies include:

- Catalyst Screening : Transition metals (e.g., Pd for coupling) or acid catalysts (POCl₃ for cyclization) enhance regioselectivity .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while solvent-free conditions reduce side reactions .

- Temperature Control : Reflux (~120°C) for cyclization vs. room temperature for coupling to balance kinetics and decomposition .

- Purification : Column chromatography with gradient elution (hexane/EtOAc) separates regioisomers .

Advanced: How to resolve contradictions in pharmacological activity data across studies?

Methodological Answer:

Contradictions in bioactivity (e.g., antimicrobial vs. anti-inflammatory) may arise from:

- Assay Variability : Standardize protocols (e.g., MIC for antibacterial activity) and use reference compounds (e.g., ciprofloxacin) .

- Structural Analogues : Compare activity of derivatives (e.g., 3-methyl vs. 3-CF₃ substitutions) to identify pharmacophores .

- Metabolic Stability : Assess hepatic microsomal stability to rule out false negatives due to rapid degradation .

- Computational Modeling : Use QSAR or docking studies to correlate substituent effects with target binding (e.g., COX-2 vs. CB1 receptors) .

Advanced: What computational methods are used to study this compound’s reactivity and interactions?

Methodological Answer:

- Molecular Dynamics (MD) : Simulates conformational flexibility of the tetrahydronaphthalene moiety in lipid bilayers .

- Density Functional Theory (DFT) : Calculates electron density maps to predict sites for electrophilic attack (e.g., C5 of pyrazole) .

- Docking Studies : Screens against protein databases (e.g., PDB) to identify potential targets (e.g., kinase inhibitors) .

- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity risks (e.g., CYP450 interactions) .

Advanced: How to address stability issues during storage?

Methodological Answer:

- Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH) and HPLC to detect hydrolysis or oxidation products .

- Formulation : Store in amber vials under inert gas (N₂) to prevent photodegradation and oxidation .

- Lyophilization : Convert to stable salts (e.g., HCl) for long-term storage .

Advanced: What strategies improve selectivity in biological activity?

Methodological Answer:

- Bioisosteric Replacement : Swap tetrahydronaphthalene with indane to modulate lipophilicity and target engagement .

- Prodrug Design : Introduce ester groups to enhance membrane permeability, which are cleaved intracellularly .

- Targeted Delivery : Conjugate with nanoparticles or antibodies for site-specific action .

Advanced: How to validate synthetic intermediates for regulatory compliance?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.